molecular formula C6H7NO B13614582 1H-Pyrrole-2-acetaldehyde

1H-Pyrrole-2-acetaldehyde

Cat. No.: B13614582
M. Wt: 109.13 g/mol
InChI Key: QLBQKOZGEQIYDF-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-2-yl)acetaldehyde is an organic compound featuring a pyrrole ring attached to an acetaldehyde group. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the condensation of pyrrole with acetaldehyde under acidic conditions. Another method includes the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron (III) chloride .

Industrial Production Methods: Industrial production methods for 2-(1H-pyrrol-2-yl)acetaldehyde are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrrol-2-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyrrole-2-carboxylic acid.

    Reduction: Pyrrole-2-ethanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1H-Pyrrol-2-yl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-2-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its reactive aldehyde group and the electron-rich pyrrole ring. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

    Pyrrole-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of an acetaldehyde group.

    2-Acetylpyrrole: Contains an acetyl group instead of an acetaldehyde group.

Uniqueness: 2-(1H-Pyrrol-2-yl)acetaldehyde is unique due to the presence of both a reactive aldehyde group and a pyrrole ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)acetaldehyde

InChI

InChI=1S/C6H7NO/c8-5-3-6-2-1-4-7-6/h1-2,4-5,7H,3H2

InChI Key

QLBQKOZGEQIYDF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)CC=O

Origin of Product

United States

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